molecular formula C12H15N3O2S B2559491 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide CAS No. 1797903-16-2

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide

Cat. No. B2559491
M. Wt: 265.33
InChI Key: GYZDEOKBESYHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide” is a small molecule . It belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic compound . The chemical formula of this compound is C9H11N3O2S . The average weight is 225.268 and the monoisotopic weight is 225.057197301 .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthetic Methodologies : Heterocyclic compounds similar to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide have been synthesized using various methodologies, including microwave-assisted synthesis and reactions with carbanions or amidoximes. These methods demonstrate the versatility and potential for modification of such compounds for specific applications (Nikalje et al., 2014), (Klicnar et al., 1990).

Pharmaceutical Research : Compounds with structures similar to the target molecule have been investigated for various bioactivities, such as antimicrobial, antiallergy, and anticonvulsant properties. This underscores the potential pharmaceutical significance of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide in developing new therapeutic agents (Hargrave et al., 1983), (Albright et al., 2000).

Material Science : The structural motifs present in compounds like N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide are also found in materials with specific electronic or optical properties, highlighting the potential for these compounds in materials science applications. This includes the synthesis of liquid crystalline materials and compounds with specific light-absorbing or emitting properties, relevant to the development of new organic materials for electronics or photonics (Jabar & Karam, 2022).

Safety And Hazards

The safety and hazards associated with this compound are not available .

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-3-6-9(16)15-12-14-8-5-4-7-13-11(17)10(8)18-12/h2H,1,3-7H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZDEOKBESYHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=NC2=C(S1)C(=O)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide

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